molecular formula C26H23F6N3O4 B11473508 4-methoxy-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide

4-methoxy-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide

Cat. No.: B11473508
M. Wt: 555.5 g/mol
InChI Key: FIRCSRYUKHLKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-TRIFLUORO-2-[(1Z)-1-{[(FURAN-2-YL)METHYL]IMINO}ETHYL]-3-[(4-METHOXYPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE is a complex organic compound characterized by its trifluoromethyl groups and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-TRIFLUORO-2-[(1Z)-1-{[(FURAN-2-YL)METHYL]IMINO}ETHYL]-3-[(4-METHOXYPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as:

    Condensation reactions: These are used to form the imino and formamido groups.

    Substitution reactions: These introduce the trifluoromethyl groups.

    Cyclization reactions: These are employed to form the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4,4-TRIFLUORO-2-[(1Z)-1-{[(FURAN-2-YL)METHYL]IMINO}ETHYL]-3-[(4-METHOXYPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the furan ring or the phenyl groups.

    Reduction: This can affect the imino and formamido groups.

    Substitution: This reaction is common for the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4,4,4-TRIFLUORO-2-[(1Z)-1-{[(FURAN-2-YL)METHYL]IMINO}ETHYL]-3-[(4-METHOXYPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4,4,4-TRIFLUORO-2-[(1Z)-1-{[(FURAN-2-YL)METHYL]IMINO}ETHYL]-3-[(4-METHOXYPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the furan ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-TRIFLUOROMETHYL-PHENYLAMMONIUM IODIDE: Shares the trifluoromethyl group but differs in its overall structure and properties.

    ETHYL 4,4,4-TRIFLUORO-2-BUTYNOATE: Contains the trifluoromethyl group but has a simpler structure.

Uniqueness

4,4,4-TRIFLUORO-2-[(1Z)-1-{[(FURAN-2-YL)METHYL]IMINO}ETHYL]-3-[(4-METHOXYPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H23F6N3O4

Molecular Weight

555.5 g/mol

IUPAC Name

4-methoxy-N-[1,1,1-trifluoro-4-(furan-2-ylmethylimino)-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide

InChI

InChI=1S/C26H23F6N3O4/c1-16(33-15-20-9-6-14-39-20)21(23(37)34-18-7-4-3-5-8-18)24(25(27,28)29,26(30,31)32)35-22(36)17-10-12-19(38-2)13-11-17/h3-14,21H,15H2,1-2H3,(H,34,37)(H,35,36)

InChI Key

FIRCSRYUKHLKRW-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CO1)C(C(=O)NC2=CC=CC=C2)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.